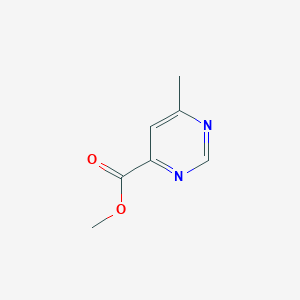

Methyl 6-methylpyrimidine-4-carboxylate

説明

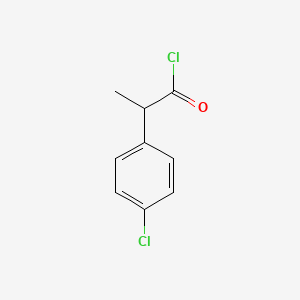

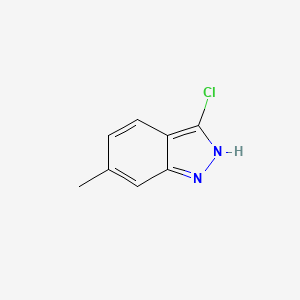

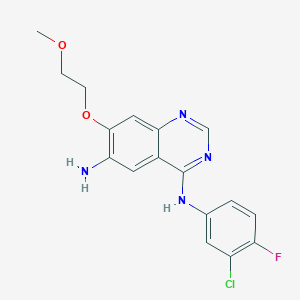

“Methyl 6-methylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 .

Molecular Structure Analysis

The molecular structure of “Methyl 6-methylpyrimidine-4-carboxylate” consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 6-methylpyrimidine-4-carboxylate” are not available, pyrimidines are known to participate in various chemical reactions. For instance, they can undergo reactions such as oxidative annulation involving anilines, aryl ketones, and DMSO .Physical And Chemical Properties Analysis

“Methyl 6-methylpyrimidine-4-carboxylate” is a compound with a molecular weight of 152.15 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Neuroprotective Agent Research

Methyl 6-methylpyrimidine-4-carboxylate derivatives have been studied for their potential as neuroprotective agents. These compounds may offer therapeutic benefits for neurodegenerative diseases, ischemic stroke, and traumatic brain injuries by restoring neuronal function and structure .

Anti-neuroinflammatory Activity

Research has indicated that certain triazole-pyrimidine hybrids, which can be synthesized from Methyl 6-methylpyrimidine-4-carboxylate, show promising anti-neuroinflammatory properties. They work by inhibiting the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells .

特性

IUPAC Name |

methyl 6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDAXWQMJFTLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623365 | |

| Record name | Methyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methylpyrimidine-4-carboxylate | |

CAS RN |

73955-53-0 | |

| Record name | Methyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)